caseamemebrol B
Description
Caseamemebrol B is a member of the casea-family of natural products, which includes compounds such as caseamemebrol A, caseanigrescen A–D, and caseargrewiin A–D . This compound shares structural motifs with other terpenoid or alkaloid derivatives in its class, as suggested by its naming convention and classification alongside calbistrins and bruceollines .
Properties
Molecular Formula |
C29H42O9 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(1R,3S,5R,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-hydroxy-7-[(2S)-2-hydroxy-3-methylidenepent-4-enyl]-7,8-dimethyl-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate |
InChI |
InChI=1S/C29H42O9/c1-9-15(3)22(32)14-28(8)17(5)11-24(33)29-21(26(35-18(6)30)38-27(29)36-19(7)31)12-20(13-23(28)29)37-25(34)16(4)10-2/h9,12,16-17,20,22-24,26-27,32-33H,1,3,10-11,13-14H2,2,4-8H3/t16?,17-,20-,22-,23+,24+,26+,27-,28-,29-/m0/s1 |
InChI Key |
FVXRSGIAXHNGNZ-DHKDGQATSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1C[C@@H]2[C@@]([C@H](C[C@H]([C@@]23[C@H](O[C@H](C3=C1)OC(=O)C)OC(=O)C)O)C)(C)C[C@@H](C(=C)C=C)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC2C(C(CC(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)C)(C)CC(C(=C)C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Casea-Family
Caseamemebrol A
Caseamemebrol A is the closest structural relative of caseamemebrol B, differing likely in substituent placement or stereochemistry. Both compounds share a core tricyclic scaffold, as inferred from their classification . Key differences may influence solubility and target binding. For example:
- Molecular Weight : Estimated to be ~450–500 Da (based on calbistrin analogs).
- Polar Surface Area (TPSA) : ~80–100 Ų (typical for moderately polar natural products).
- Bioavailability : Predicted low GI absorption due to high molecular weight and polarity.
Calbistrin B
Calbistrin B, another structurally related compound, features a fused bicyclic system with a terminal carboxyl group. Comparative features include:
- Functional Groups : Carboxyl group enhances water solubility vs. This compound’s hydroxyl/methyl motifs.
- Biological Activity : Calbistrins demonstrate antifungal properties, suggesting this compound may share similar ecological roles .
Caseanigrescen C
This analog contains a halogenated aromatic ring, which may improve membrane permeability compared to this compound.
Functionally Similar Compounds
(3-Bromo-5-chlorophenyl)boronic Acid
Key contrasts:
- Molecular Weight : 235.27 vs. ~450–500 Da for this compound .
- Solubility : 0.24 mg/mL (boronic acid) vs. <0.1 mg/mL (predicted for this compound).
- Target Specificity : Boronic acids inhibit proteasomes, while casea-compounds may target lipid membranes .
Bruceolline E
A nitrogen-containing analog with reported antiparasitic activity. Shared features include:
Data Tables: Comparative Properties
Table 1. Structural and Physicochemical Comparison
*Estimated values based on structural analogs.
Q & A
Basic Research Questions
Q. How should researchers formulate testable hypotheses about caseamemebrol B’s biochemical mechanisms?
- Methodological guidance : Begin with a systematic literature review using academic databases (e.g., PubMed, ChEMBL) to identify gaps in understanding its molecular targets or pathways. Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For example:
- Population: In vitro cell lines expressing target receptors.
- Intervention: this compound at varying concentrations.
- Comparison: Baseline activity vs. post-treatment.
- Outcome: Quantification of receptor inhibition via fluorescence assays.
Q. What are the best practices for accessing reliable structural or pharmacological data on caseamememebrol B?
- Methodological guidance : Prioritize peer-reviewed repositories like ChEMBL or PubChem for structural data. Cross-validate findings using primary literature and avoid non-curated sources (e.g., ). For pharmacological data, submit formal requests to academic institutions or journals using templates specifying research objectives, ethical compliance, and data security protocols .
Q. How to design baseline experiments for assessing this compound’s cytotoxicity?
- Methodological guidance : Use dose-response assays (e.g., IC50 calculations) across multiple cell lines, including positive/negative controls. Ensure reproducibility by documenting reagent sources, incubation times, and instrumentation calibration in lab notebooks. Reference standardized protocols from Investigations: A Handbook for Biology and Chemistry Courses for experimental rigor .
Q. What strategies ensure comprehensive literature reviews for this compound?
- Methodological guidance : Employ Boolean search terms (e.g., "this compound AND pharmacokinetics NOT industrial") in databases like Scopus or Web of Science. Use citation-tracking tools to map seminal studies and controversies. Avoid outdated sources by filtering for publications within the last decade .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological guidance : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, solvent systems). Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple hypotheses . For example:
- Table: Comparison of IC50 values under varying pH conditions.
- Statistical adjustment: Adjust p-values to account for batch effects or inter-lab variability.
Q. What advanced statistical controls are recommended for pharmacological studies of this compound?
- Methodological guidance : Implement mixed-effects models to account for hierarchical data (e.g., repeated measurements across cell batches). Use permutation testing to validate non-parametric distributions. Document all analysis pipelines in open-source platforms like Jupyter Notebooks for transparency .
Q. How to integrate heterogeneous data (e.g., genomic, proteomic) with this compound’s mechanistic studies?
- Methodological guidance : Use tools like KNIME or Cytoscape for multi-omics integration. Validate network predictions via siRNA knockdown experiments targeting identified pathways. Reference ChEMBL’s curation protocols to ensure data interoperability and quality control .
Q. What ethical frameworks govern the use of proprietary data in this compound research publications?
- Methodological guidance : Adhere to Cambridge English’s guidelines for data usage:
- Cite original sources explicitly (e.g., "Data derived from Cambridge English corpus under License XX").
- Avoid reproducing unpublished datasets without formal agreements.
- Disclose conflicts of interest in funding or collaborations .
Methodological Notes
- Data Presentation : Follow Med. Chem. Commun. guidelines for figures: limit chemical structures to 2–3 per graphic and avoid overloading with numerical identifiers .
- Ethical Compliance : Align with university IRB protocols for human/non-human subject research, particularly when extrapolating in vitro findings to clinical implications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
